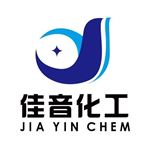- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Phenylpropanoids and polyketides
Phenylpropanoids and polyketides are two important classes of secondary metabolites widely found in the plant kingdom, playing crucial roles in defense against pathogens and environmental stresses. Phenylpropanoids derive from the shikimate pathway, often forming a diverse array of compounds such as flavonoids, coumarins, and stilbenes. These molecules exhibit antioxidant, anti-inflammatory, and antimicrobial properties, contributing to the plant's ability to protect itself from various threats.
Polyketides, on the other hand, are synthesized through a polyketide synthase (PKS) enzyme system, which can generate a wide range of structures with diverse functionalities. Common examples include antibiotics like tetracyclines and antifungal agents such as griseofulvin. Polyketides often possess unique structural features that make them highly effective in therapeutic applications.
Together, phenylpropanoids and polyketides form a significant component of plant secondary metabolism, offering valuable insights into natural product chemistry and potential sources for drug discovery.


Phenylpropanoic acids
Cinnamic acids and derivatives
Coumarins and derivatives
Tannins
Depsides and depsidones
Isoflavonoids
Aurone flavonoids
Macrolactams
Linear 1,3-diarylpropanoids
Isocoumarins and derivatives
Stilbenes
2-arylbenzofuran flavonoids
Flavonoids
Cinnamyl alcohols
Diarylheptanoids
Cinnamaldehydes
3,4-dihydrocoumarins
Neoflavonoids
Macrolides and analogues
Homoisoflavonoids
Anthracyclines
Tetracyclines
Kavalactones
Saxitoxins, gonyautoxins, and derivatives
Macrolide lactams
Isochromanequinones
Brevetoxins and derivatives
Angucyclines
Ochratoxins and related substances
Sterigmatocystins
Ciguatera toxins
Alpha-methyldeoxybenzoin flavonoids
1,2-diaryl-2-propen-1-ols
-
Potentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic AgentsPotentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic Agents 7-Ethyl-10-hydroxycamptothecin (EHt) is a potent antitumor agent that has garnered significant attention in the field of biomedicine and oncology. As a semi-synthetic derivative of camptothecin, EHt exhibits strong topoisomerase I activity, making it highly effective in targeting...
-
Cepharanthine: A Novel Compound with Therapeutic Potential in Chemical BiopharmaceuticalsCepharanthine: A Novel Compound with Therapeutic Potential in Chemical Biopharmaceuticals Cepharanthine, a naturally occurring alkaloid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Originally isolated from plants such as Carapichea ipecacuanha , Cepharanthine has shown promise as a potential therapeutic agent in various...
-
Cefovecin Sodium: A Novel Chemotherapeutic Agent in BiopharmaceuticalsCefovecin Sodium: A Novel Chemotherapeutic Agent in Biopharmaceuticals Introduction to Cefovecin Sodium Cefovecin sodium is a fourth-generation cephalosporin antibiotic that has garnered significant attention in the field of biopharmaceuticals due to its potent antimicrobial activity and favorable pharmacokinetic properties. This article delves into the chemical structure, therapeutic...
-
Bis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical BiopharmaceuticalsBis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical Biopharmaceuticals Bis(2-Aminoacetoxy)Copper is a newly synthesized copper compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound, with its unique structure and properties, exhibits potential applications as a chemical biopharmaceutical agent. In this...
-
Beraprost Sodium Salt: A Promising Prostacyclin Analogue in BiopharmaceuticalsBeraprost Sodium Salt is a synthetic prostacyclin analogue that has gained significant attention in the field of biopharmaceuticals due to its potent therapeutic effects. Prostacyclins are a class of lipid-derived compounds that play a critical role in regulating blood flow and platelet aggregation. Beraprost, specifically, is known for its ability to mimic the biological actions of prostacyclin...






